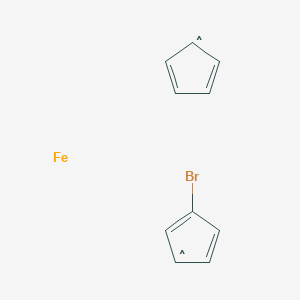
CID 72376383
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-nitropropane: (CID 72376383) is a chemical compound with the molecular formula C3H6BrNO2 . It is characterized by the presence of bromine and nitro functional groups. This colorless liquid is known for its applications in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Bromo-2-nitropropane typically involves the bromination of 2-nitropropane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: : Industrial production of 2-Bromo-2-nitropropane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: : 2-Bromo-2-nitropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: Products include 2-nitropropanol, 2-nitropropylamine, and 2-nitropropylthiol.
Reduction Reactions: The major product is 2-amino-2-bromopropane.
Oxidation Reactions: Products can include various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-2-nitropropane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Bromo-2-nitropropane involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The nitro group also plays a role in its reactivity, particularly in reduction reactions where it can be converted to an amine group. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-nitrobutane: Similar in structure but with an additional carbon atom.
2-Chloro-2-nitropropane: Similar but with a chlorine atom instead of bromine.
2-Bromo-2-nitroethane: Similar but with one less carbon atom.
Uniqueness: : 2-Bromo-2-nitropropane is unique due to its specific combination of bromine and nitro functional groups, which confer distinct reactivity and applications compared to its analogs. Its specific reactivity makes it valuable in certain synthetic and industrial processes where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C10H9BrFe |
|---|---|
Poids moléculaire |
264.93 g/mol |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |
Clé InChI |
RFYQCXFGACWJED-UHFFFAOYSA-N |
SMILES canonique |
C1=C[CH]C=C1.C1=CC(=C[CH]1)Br.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


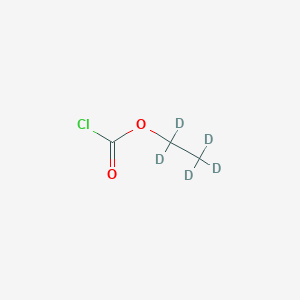

![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)

![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
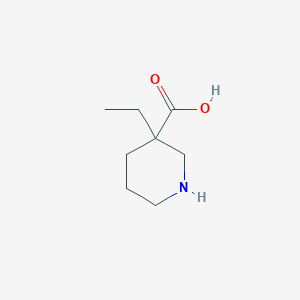
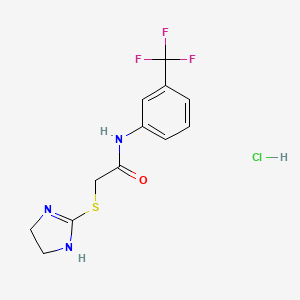
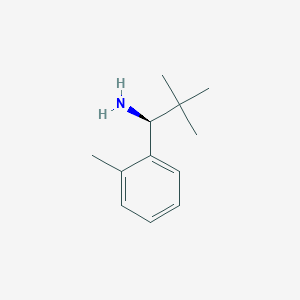
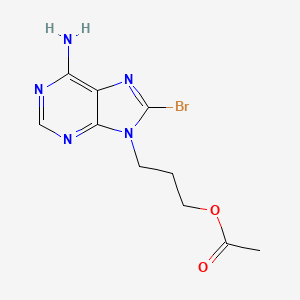
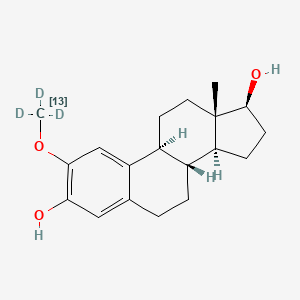
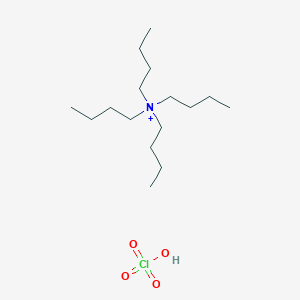
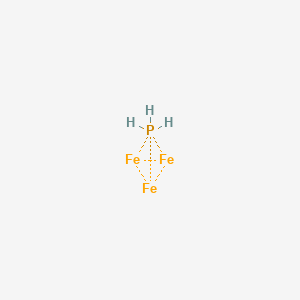
![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
